N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS No.: 1251616-71-3
Cat. No.: VC5006092
Molecular Formula: C18H17ClN4O4S
Molecular Weight: 420.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251616-71-3 |
|---|---|
| Molecular Formula | C18H17ClN4O4S |
| Molecular Weight | 420.87 |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17ClN4O4S/c1-10-21-18(27-23-10)11-4-5-17(20-8-11)28-9-16(24)22-13-6-12(19)14(25-2)7-15(13)26-3/h4-8H,9H2,1-3H3,(H,22,24) |
| Standard InChI Key | KAUSIYSRYOEGQC-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
N-(5-Chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide features a complex architecture combining aromatic and heterocyclic systems (Figure 1). The core structure includes:
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5-Chloro-2,4-dimethoxyphenyl group: A disubstituted benzene ring with methoxy (-OCH₃) groups at positions 2 and 4 and a chlorine atom at position 5.
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Thioacetamide linker: A sulfur-containing acetamide bridge (-S-CH₂-C(=O)-NH-) connecting the phenyl group to a pyridine ring.
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5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl: A pyridine ring substituted at position 5 with a 3-methyl-1,2,4-oxadiazole heterocycle, known for enhancing molecular stability and bioactivity.
The IUPAC name systematically describes these components, ensuring precise identification in chemical databases.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₄S | |
| Molecular Weight | 420.87 g/mol | |
| CAS Registry Number | 1251616-71-3 | |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol optimized for yield and purity (Figure 2):
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Formation of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine: Cyclocondensation of methyl-substituted amidoximes with pyridine carboxylic acids under acidic conditions.
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Thioether Formation: Reaction with chloroacetyl chloride to introduce the thioacetamide linker.
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Amide Coupling: Condensation with 5-chloro-2,4-dimethoxyaniline using carbodiimide-based coupling agents.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with peaks corresponding to methoxy (δ 3.8–4.0 ppm), oxadiazole (δ 8.2–8.5 ppm), and aromatic protons.
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 421.08 [M+H]⁺ aligns with the theoretical mass.
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X-ray Crystallography: Resolves planar geometry of the oxadiazole ring and dihedral angles between aromatic systems.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (LogSw = -4.97) but moderate lipophilicity (LogP = 4.87), suggesting suitability for lipid-based formulations. Polar surface area (54.98 Ų) and hydrogen-bonding capacity (7 acceptors, 1 donor) further influence its pharmacokinetic profile.
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| LogP | 4.87 | Computational |
| LogSw (Water Solubility) | -4.97 | Predicted |
| Polar Surface Area | 54.98 Ų | Computational |
| pKa | 9.18 (acidic) | Potentiometric |
Biological Activities
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via thioacetamide-mediated sulfide release .
Anticancer Properties
The compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) by activating caspase-3/7 and arresting the cell cycle at the G2/M phase. Comparative studies with analogues highlight the critical role of the 3-methyloxadiazole group in enhancing cytotoxicity.
Table 3: Biological Activity Data
| Assay | Result | Model System | Source |
|---|---|---|---|
| Antibacterial (MIC) | 8 µg/mL | S. aureus | |
| Antifungal (MIC) | 16 µg/mL | C. albicans | |
| Cytotoxicity (IC₅₀) | 12.5 µM | MCF-7 cells |
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